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Compound of Interest

Compound Name: Formetorex

Cat. No.: B096578 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the stimulant properties of formetorex and

amphetamine, focusing on their mechanisms of action, structure-activity relationships, and

available pharmacological data. While direct comparative potency data is scarce due to

formetorex's limited clinical development, this analysis synthesizes existing information to

provide a scientifically grounded overview for research and drug development contexts.

Executive Summary
Formetorex, also known as N-formylamphetamine, is a substituted amphetamine that has

been primarily identified as an intermediate in the synthesis of amphetamine and has not been

marketed as a pharmaceutical agent.[1][2] In contrast, amphetamine is a well-characterized

central nervous system (CNS) stimulant widely used in the treatment of Attention Deficit

Hyperactivity Disorder (ADHD) and narcolepsy.[3] Available information characterizes

formetorex as having mild stimulant effects, suggesting a lower potency compared to

amphetamine.[4] This difference is likely attributable to the N-formyl substitution on the

amphetamine backbone, which influences its interaction with monoamine transporters.
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Feature Formetorex Amphetamine

Chemical Name
N-(1-phenylpropan-2-

yl)formamide
alpha-methylphenethylamine

Primary Use
Intermediate in amphetamine

synthesis[2]

Treatment of ADHD and

narcolepsy[3]

Stimulant Effect Mild[4] Potent

Mechanism of Action

Interacts with dopamine,

norepinephrine, and serotonin

transporters[4]

Blocks and reverses dopamine

(DAT), norepinephrine (NET),

and serotonin (SERT)

transporters, leading to

increased synaptic

concentrations of these

neurotransmitters. Also a weak

monoamine oxidase (MAO)

inhibitor.[5][6]

In Vivo Potency (e.g., ED50 for

locomotor activity)
Data not available

Data available (varies with

species and protocol)

Receptor Binding Affinity (e.g.,

Ki for DAT, NET)
Data not available Data available

Mechanism of Action and Signaling Pathways
Both amphetamine and formetorex are understood to exert their stimulant effects through

interaction with monoamine transporters. Amphetamine's mechanism is well-documented and

involves competitive inhibition of dopamine, norepinephrine, and serotonin reuptake, as well as

promoting their release from presynaptic terminals.[5][6] This leads to a significant increase in

the extracellular concentrations of these neurotransmitters in the synaptic cleft, enhancing

neurotransmission.

Formetorex is also reported to interact with dopamine, norepinephrine, and serotonin

transporters, which is the basis for its stimulant properties.[4] However, the N-formyl group in

formetorex is expected to alter its affinity and efficacy at these transporters compared to the

unsubstituted amine group of amphetamine.
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Amphetamine's Signaling Pathway
The diagram below illustrates the primary mechanism of action for amphetamine at a

dopaminergic synapse.
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Caption: Amphetamine's mechanism of action at the dopaminergic synapse.

Structure-Activity Relationship (SAR) and Potency
Comparison
The stimulant potency of amphetamine analogs is highly dependent on the nature of the

substitution on the nitrogen atom. Studies on a series of d-N-alkylated amphetamines have

shown that as the size of the N-alkyl substituent increases beyond an ethyl group, the potency

generally decreases.[7]

Formetorex possesses an N-formyl group (-CHO), which is distinct from an alkyl group. The

presence of the carbonyl in the formyl group introduces polarity and steric bulk that is different

from a simple alkyl chain. This structural modification is likely to reduce the compound's ability

to effectively bind to and reverse the function of monoamine transporters compared to

amphetamine's primary amine. This is consistent with the qualitative descriptions of

formetorex as a "mild" stimulant.
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As no direct comparative studies with detailed experimental protocols for formetorex were

identified, a standard protocol for assessing the stimulant effects of a novel compound, which

would be applicable for a comparison with amphetamine, is provided below.

Hypothetical Experimental Protocol: Rodent Locomotor Activity Assay

Objective: To determine the dose-dependent effects of a test compound (e.g., formetorex)

on spontaneous locomotor activity in rodents and compare its potency (ED50) to a reference

stimulant (e.g., d-amphetamine).

Animals: Male Swiss Webster mice, 8-10 weeks old, housed in a temperature- and humidity-

controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum.

Apparatus: Automated locomotor activity chambers equipped with infrared photobeam

detectors to quantify horizontal and vertical movements.

Procedure:

Mice are habituated to the locomotor activity chambers for 60 minutes prior to drug

administration.

Following habituation, mice are randomly assigned to receive an intraperitoneal (i.p.)

injection of either vehicle (e.g., saline), d-amphetamine (e.g., 0.3, 1, 3, 10 mg/kg), or

formetorex at a range of doses.

Immediately after injection, mice are returned to the activity chambers, and locomotor

activity is recorded for a period of 120 minutes.

Data is collected in 5- or 10-minute bins to analyze the time course of the drug's effect.

Data Analysis: The total distance traveled during the observation period is calculated for

each animal. A dose-response curve is generated for each compound, and the ED50 (the

dose that produces 50% of the maximal effect) is calculated using non-linear regression. The

relative potency of formetorex to amphetamine can then be determined.
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Formetorex is a known intermediate in the Leuckart synthesis of amphetamine.[2] This

synthetic relationship is a key reason for its prevalence in forensic analyses of illicitly

manufactured amphetamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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